

6-Chloro-2,3-dimethoxypyridine molecular structure and weight

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Compound of Interest

Compound Name: 6-Chloro-2,3-dimethoxypyridine

Cat. No.: B1419698

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An In-Depth Technical Guide to **6-Chloro-2,3-dimethoxypyridine**: A Key Intermediate in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and development, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly pyridine derivatives, form the backbone of a vast number of pharmaceuticals due to their unique electronic properties and ability to engage in specific biological interactions. **6-Chloro-2,3-dimethoxypyridine** is a key exemplar of a highly functionalized pyridine building block. Its strategic combination of a reactive chlorine atom—a versatile handle for synthetic elaboration—and two methoxy groups for modulating physicochemical properties makes it an invaluable intermediate for medicinal chemists. This guide provides a comprehensive technical overview of its molecular structure, properties, synthetic utility, and analytical characterization, tailored for researchers and scientists in the pharmaceutical industry.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's fundamental characteristics is the foundation of its application. The identity, structure, and computed properties of **6-Chloro-2,3-dimethoxypyridine** dictate its reactivity, solubility, and potential for forming interactions with biological targets.

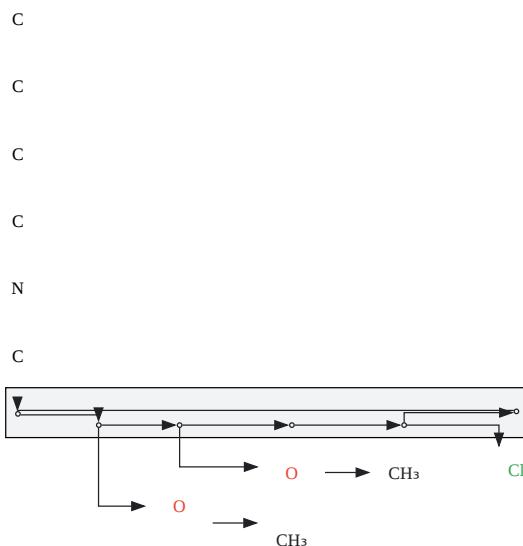
Core Identification

The fundamental identifiers for **6-Chloro-2,3-dimethoxypyridine** are summarized below, providing a clear and concise reference for this compound.

Identifier	Value	Source(s)
Molecular Formula	C ₇ H ₈ ClNO ₂	[1] [2] [3]
Molecular Weight	173.60 g/mol	[1] [2] [3] [4]
CAS Number	1087659-30-0	[1] [2] [3] [5]
Canonical SMILES	COCl1=C(OC)N=C(Cl)C=C1	[1]
Physical Form	Solid	[3]

Structural Elucidation

The molecular architecture consists of a pyridine ring substituted at the 6-position with a chlorine atom and at the 2- and 3-positions with methoxy groups. This specific arrangement is crucial for its reactivity profile.



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*Molecular structure of **6-Chloro-2,3-dimethoxypyridine**.*

Physicochemical Data Summary

Computational models provide valuable insights into the druglike properties of a molecule.

These parameters are essential for predicting its behavior in biological systems and for guiding further synthetic modifications.

Property	Value	Significance in Drug Discovery
Topological Polar Surface Area (TPSA)	31.35 Å ²	[1]
LogP (octanol-water partition coeff.)	1.7522	[1]
Hydrogen Bond Acceptors	3	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	2	[1]

The TPSA value below 140 Å² suggests good potential for cell permeability. The LogP indicates moderate lipophilicity, often a desirable trait for oral bioavailability. The presence of three hydrogen bond acceptors (the nitrogen atom and two oxygen atoms) provides opportunities for directed interactions within a protein binding pocket.

Part 2: The Role in Synthetic and Medicinal Chemistry

The true value of **6-Chloro-2,3-dimethoxypyridine** lies in its utility as a versatile synthetic intermediate. Its functional groups are not merely decorative; they are strategically positioned to enable a wide range of chemical transformations.

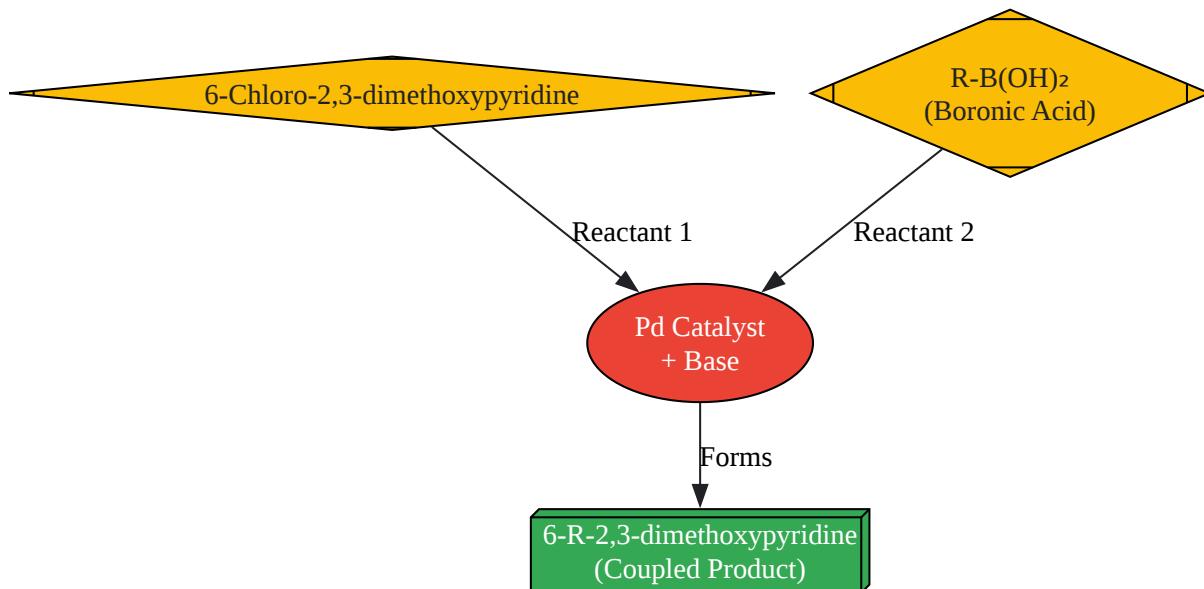
The Strategic Importance of Key Functional Groups

Both the chloro and methoxy substituents play critical roles in the application of this molecule in drug discovery.[\[6\]](#)[\[7\]](#)

- The Chloro Group as a Synthetic Handle: The chlorine atom at the 6-position of the pyridine ring is an excellent leaving group for nucleophilic aromatic substitution reactions. More importantly, it serves as a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck). This allows for the facile introduction of a wide array of carbon- and heteroatom-based substituents, enabling the rapid generation of diverse chemical libraries for biological screening.[8]
- The Methoxy Groups as Modulators: The two methoxy groups at the 2- and 3-positions significantly influence the electronic nature of the pyridine ring. They are electron-donating groups, which can affect the reactivity of the ring and the pKa of the pyridine nitrogen. In a drug development context, methoxy groups can improve metabolic stability by blocking sites susceptible to oxidative metabolism and can enhance binding affinity through favorable interactions in a protein's active site.[7]

Application in Synthetic Workflows

A primary application of this compound is as a scaffold in multi-step syntheses. For instance, a Suzuki coupling reaction can be used to introduce a new aryl or heteroaryl group, a common strategy for building complexity in kinase inhibitors and other targeted therapies.



[Click to download full resolution via product page](#)*Generalized workflow for a Suzuki cross-coupling reaction.*

Part 3: Analytical Characterization and Quality Control

As with any high-value intermediate, rigorous analytical characterization is non-negotiable. It ensures the identity and purity of the material, which is critical for the reproducibility of subsequent synthetic steps and the integrity of biological data.

Experimental Protocol: NMR Spectroscopy

Objective: To confirm the molecular structure of **6-Chloro-2,3-dimethoxypyridine** and assess its purity.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of the solid compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Data Acquisition: Acquire ^1H (proton) and ^{13}C (carbon) NMR spectra on a 400 MHz or higher spectrometer.
- Structural Verification (^1H NMR): Based on the structure, two distinct aromatic proton signals are expected in the pyridine region (approx. 6.5-8.5 ppm), each integrating to 1H. Two sharp singlets, each integrating to 3H, are expected in the methoxy region (approx. 3.5-4.5 ppm).
- Structural Verification (^{13}C NMR): Five distinct signals are expected in the aromatic region for the pyridine ring carbons, and two signals are expected for the methoxy carbons.
- Purity Assessment: The absence of significant impurity peaks in both spectra provides a measure of chemical purity. Integration of the primary peaks relative to any impurities can be used for quantification.

Experimental Protocol: Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition.

Methodology:

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
- Data Analysis:
 - Molecular Ion Peak: The primary ion observed should correspond to the protonated molecule $[M+H]^+$ with an m/z of approximately 174.03.
 - Isotopic Pattern: A crucial validation step is the observation of the characteristic isotopic pattern for a molecule containing one chlorine atom. There will be two peaks, $[M+H]^+$ and $[M+2+H]^+$, in an approximate 3:1 ratio of intensity, separated by two mass units. This pattern is a definitive signature of the presence of chlorine.

Part 4: Safety and Handling

Proper safety precautions are essential when working with any chemical intermediate.

- Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).^[3] The GHS pictogram associated with this hazard is the exclamation mark (GHS07).
^[3]
- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

6-Chloro-2,3-dimethoxypyridine is more than just a chemical on a shelf; it is a strategically designed tool for molecular innovation. Its combination of a versatile chlorine handle and electronically modulating methoxy groups on a biologically relevant pyridine core makes it a powerful intermediate for constructing complex molecules. For researchers in drug development, a comprehensive understanding of its properties, reactivity, and analytical profile is key to unlocking its full potential in the synthesis of next-generation therapeutics.

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